

A Comprehensive Analysis for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 3-Chloro-*n*-(3-chloro-2-methylphenyl)propanamide

Cat. No.: B1607350

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Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by the CAS number 39494-09-2, is a highly functionalized heterocyclic compound.[1] Its molecular structure, featuring a substituted phenyl ring attached to a methylisoxazole carboxylic acid core, establishes it as a pivotal building block in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, primary research applications, and detailed synthetic methodologies, tailored for researchers, scientists, and professionals in drug development. The principal significance of this compound lies in its role as a critical intermediate in the synthesis of isoxazolyl penicillin antibiotics, most notably flucloxacillin.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is fundamental for its effective handling, characterization, and application in synthetic protocols. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	39494-09-2	[3]
Molecular Formula	C ₁₁ H ₇ ClFNO ₃	[4][5][6]
Molecular Weight	255.63 g/mol	[1][4][5]
IUPAC Name	3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid	[1][5][7]
Appearance	White to cream or pale brown powder/solid	[1]
Purity	Typically ≥98%	[1]
InChI Key	REIPZLFZMOQHJT-UHFFFAOYSA-N	[1][7]
SMILES	<chem>Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O</chem>	[1]

Applications in Research and Drug Development

The primary and most extensively documented application of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as a crucial starting material in the synthesis of semi-synthetic penicillins.

Intermediate in Antibiotic Synthesis

This carboxylic acid serves as a precursor to the corresponding acid chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][8] This acid chloride is the acylating agent for 6-aminopenicillanic acid (6-APA), leading to the formation of the antibiotic flucloxacillin.[1] Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class, effective against Gram-positive bacteria, including beta-lactamase-producing staphylococci.[1]

Structure-Activity Relationship (SAR) Studies

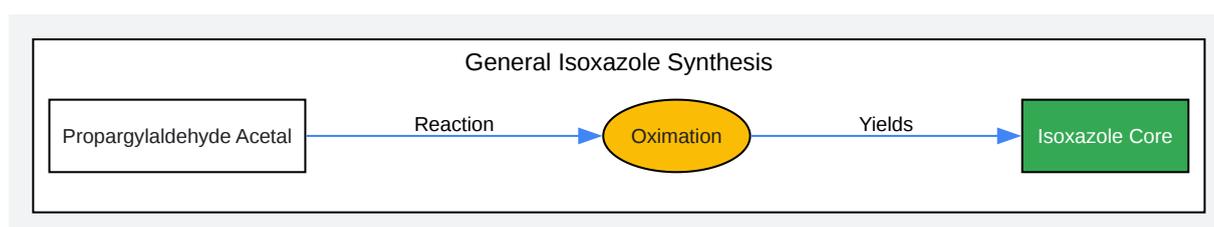
While extensive direct quantitative biological data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not readily available in public literature, it is a valuable tool for structure-activity relationship (SAR) studies of isoxazole derivatives.[1] By systematically modifying the functional groups on both the isoxazole and phenyl rings, researchers can investigate how these structural changes influence the antibacterial activity of the resulting compounds.[1]

Analytical Chemistry

In the realm of analytical chemistry, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is utilized as a reference standard for quality control in pharmaceutical formulations.[4] Its high purity makes it suitable for use in analytical techniques such as chromatography and spectroscopy to identify and quantify impurities in antibacterial drugs like flucloxacillin.[4]

Synthesis and Chemical Reactivity

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is rooted in the broader history of isoxazole chemistry, with foundational work on the isoxazole core dating back to Claisen in 1903.[4] Modern synthetic approaches often rely on cyclocondensation reactions.[4]

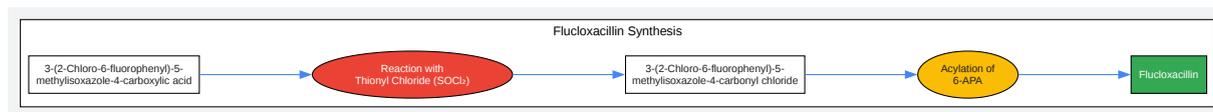


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Caption: Foundational synthesis of the isoxazole core.

The specific synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through various methods, including cyclization reactions starting from appropriate precursors containing the chloro and fluorine substituents, and functional group transformations on existing compounds.[4]

A critical subsequent reaction is its conversion to the acid chloride, which is then used to synthesize flucloxacillin.



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Caption: Synthetic pathway from the carboxylic acid to Flucloxacillin.

The chemical reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily dictated by its functional groups. As a carboxylic acid, it can undergo esterification with alcohols and decarboxylation under certain conditions.[4] The chloro substituent on the phenyl ring can also participate in nucleophilic substitution reactions.[4]

Safety and Handling

According to the aggregated GHS information, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified with the following hazards:

- Harmful if swallowed[5]
- Causes skin irritation[5]
- Causes serious eye irritation[5]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[9]

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal and synthetic organic chemistry. Its primary role as a key intermediate in

the synthesis of the antibiotic flucloxacillin underscores its importance in the pharmaceutical industry. Furthermore, its utility in SAR studies and as an analytical standard highlights its broader value to the scientific community. A comprehensive understanding of its properties, synthesis, and reactivity is essential for any researcher or professional working in the field of drug discovery and development.

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